molecular formula C7H10OS B3147367 1-(Thiophen-3-yl)propan-2-ol CAS No. 62119-78-2

1-(Thiophen-3-yl)propan-2-ol

Cat. No.: B3147367
CAS No.: 62119-78-2
M. Wt: 142.22 g/mol
InChI Key: TZNKFBAAGCSCIX-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)propan-2-ol is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing a sulfur atom This compound is characterized by the presence of a thiophene ring attached to a propanol moiety

Mechanism of Action

Target of Action

Thiophene derivatives, which include 1-(thiophen-3-yl)propan-2-ol, have been found to exhibit a variety of biological effects . They are known to interact with various biological targets, including enzymes, receptors, and ion channels .

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiophene derivatives are known to inhibit enzyme activity, modulate receptor function, or alter ion channel conductivity .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, cancer, microbial infection, and more .

Pharmacokinetics

It is known that thiophene derivatives, like many organic compounds, are likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . These can include changes in enzyme activity, alterations in receptor signaling, modulation of ion channel function, and more .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of thiophene with propanal in the presence of a reducing agent. Another method includes the use of thiophene-3-carboxaldehyde as a starting material, which undergoes reduction to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation or other reduction techniques to convert intermediates to the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Thiophen-3-yl)propan-2-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(Thiophen-2-yl)propan-1-ol: Another thiophene derivative with a similar structure but different positional isomerism.

    Thiophene-3-carboxaldehyde: A precursor in the synthesis of 1-(Thiophen-3-yl)propan-2-ol.

    Thiophene-3-propane: A reduced form of the compound

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyl group and thiophene ring make it versatile for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-thiophen-3-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNKFBAAGCSCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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